1-cyclohexyl-3-iodobenzene
Description
1-Cyclohexyl-3-iodobenzene (C₁₂H₁₅I, molecular weight: 286.16 g/mol) is an aromatic compound featuring a benzene ring substituted with an iodine atom at the 3-position and a cyclohexyl group at the 1-position . The cyclohexyl group imparts significant steric bulk and lipophilicity, while the iodine atom enhances polarizability and reactivity in cross-coupling reactions.
Properties
CAS No. |
2613389-71-0 |
|---|---|
Molecular Formula |
C12H15I |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
1-Cyclohexyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-cyclohexylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Cyclohexyl-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form cyclohexyl-3-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include cyclohexylbenzene derivatives and various substituted benzenes.
Scientific Research Applications
1-Cyclohexyl-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies focusing on its potential as an anti-cancer agent and its role in drug delivery systems.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-iodobenzene involves its interaction with molecular targets through its iodine atom and cyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The cyclohexyl group provides steric hindrance, affecting the compound’s overall shape and interaction with other molecules .
Comparison with Similar Compounds
Iodobenzene (C₆H₅I)
Iodobenzene is a simpler iodinated aromatic compound with a molecular weight of 204.01 g/mol. Key differences include:
- Lipophilicity: Iodobenzene has a logP (octanol-water partition coefficient) of ~4.59, indicating moderate lipophilicity . In contrast, 1-cyclohexyl-3-iodobenzene is expected to have a higher logP due to the hydrophobic cyclohexyl group.
- Boiling Point : Iodobenzene boils at 188.3°C , whereas the cyclohexyl substituent in this compound likely increases its boiling point further due to greater molecular weight and van der Waals interactions.
- Applications : Iodobenzene is widely used in Suzuki-Miyaura couplings, while this compound’s bulkier structure may limit its utility in sterically demanding reactions.
1-Chloro-2-iodobenzene (C₆H₄ClI)
This dihalogenated benzene (molecular weight: 238.45 g/mol) shares structural similarities but differs in substitution patterns:
Cyclohexyl-Substituted Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)
- Lipophilicity and Blood-Brain Barrier Penetration : The cyclohexyl group in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipid solubility, enabling activity against intracerebral tumors in preclinical models . This suggests that this compound’s lipophilicity could similarly influence its pharmacokinetic behavior.
- Toxicity : Cyclohexyl-containing nitrosoureas exhibit delayed hematological toxicity (e.g., thrombocytopenia) at doses >100 mg/m² , but this compound’s toxicity profile remains uncharacterized in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
